molecular formula C17H18N2OS B5597827 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B5597827
M. Wt: 298.4 g/mol
InChI Key: GTDBGPWZNPZTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, also known as QS11, is a small molecule inhibitor that has been widely used in scientific research. QS11 is a synthetic compound that has been shown to inhibit the activity of the Wnt/β-catenin pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one inhibits the activity of the Wnt/β-catenin pathway by binding to the protein disheveled (Dvl), which is a key component of the pathway. Binding of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one to Dvl prevents the activation of downstream signaling molecules, leading to the inhibition of the Wnt/β-catenin pathway. This inhibition results in the modulation of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one induces apoptosis by activating caspase-3 and -7 and increasing the expression of pro-apoptotic proteins. In stem cells, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one promotes differentiation by activating the Wnt/β-catenin pathway and promoting the expression of differentiation markers. In embryonic development, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to play a role in the regulation of anterior-posterior patterning and neural crest development.

Advantages and Limitations for Lab Experiments

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and yield. 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has also been shown to be effective in inhibiting the Wnt/β-catenin pathway in a variety of cell types. However, there are also limitations to the use of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments. 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have off-target effects, which may complicate data interpretation. Additionally, the mechanism of action of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of research is the optimization of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one for use in clinical trials. 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has shown promise as a potential cancer therapeutic, and further research is needed to determine its efficacy and safety in humans. Another area of research is the development of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one analogs with improved specificity and potency. These analogs could be used to further elucidate the mechanism of action of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one and to develop more effective inhibitors of the Wnt/β-catenin pathway. Finally, research is needed to further understand the off-target effects of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one and to develop strategies to minimize these effects in lab experiments.

Synthesis Methods

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one can be synthesized using a multistep reaction. The first step involves the condensation of 2-aminobenzoic acid with cyclohexanone to form a spirocyclic intermediate. This intermediate is then reacted with thioacetic acid to form the final product, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. The synthesis of 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been used in a variety of scientific research applications, including cancer research, stem cell research, and developmental biology. In cancer research, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In stem cell research, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been used to promote the differentiation of stem cells into specific cell types. In developmental biology, 2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been used to study the role of the Wnt/β-catenin pathway in embryonic development.

properties

IUPAC Name

2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-15-13-14(18-16(21)19-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDBGPWZNPZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=S)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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